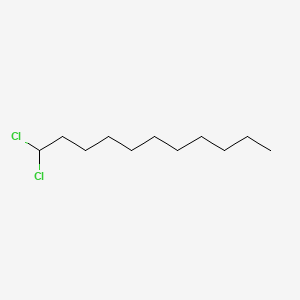![molecular formula C12H9NO2 B14753825 4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile CAS No. 1530-63-8](/img/structure/B14753825.png)
4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile is an organic compound that features a benzonitrile group attached to a 2-oxooxolane moiety via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-formylbenzonitrile with 2-oxooxolane in the presence of a base to form the desired product. The reaction typically requires a solvent such as dimethylformamide and a catalyst like tetrabutylammonium bromide. The reaction is carried out at elevated temperatures, around 120°C, for several hours to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can enhance the sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzonitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzonitrile derivatives.
Applications De Recherche Scientifique
4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It may also interact with biological macromolecules, influencing their function and activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Benzonitrile: A simpler analog with a single nitrile group attached to a benzene ring.
4-methylbenzonitrile: A derivative with a methyl group on the benzene ring.
2-oxooxolane derivatives: Compounds with similar oxolane moieties but different substituents.
Propriétés
Numéro CAS |
1530-63-8 |
|---|---|
Formule moléculaire |
C12H9NO2 |
Poids moléculaire |
199.20 g/mol |
Nom IUPAC |
4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile |
InChI |
InChI=1S/C12H9NO2/c13-8-10-3-1-9(2-4-10)7-11-5-6-15-12(11)14/h1-4,7H,5-6H2/b11-7+ |
Clé InChI |
HMALVZVMHPJREZ-YRNVUSSQSA-N |
SMILES isomérique |
C\1COC(=O)/C1=C/C2=CC=C(C=C2)C#N |
SMILES canonique |
C1COC(=O)C1=CC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


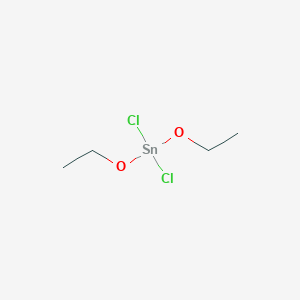
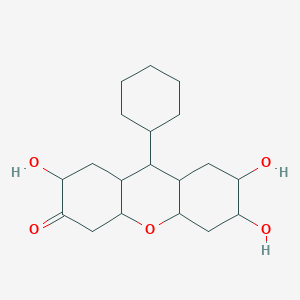




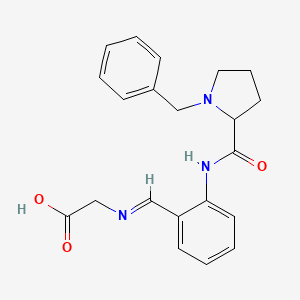
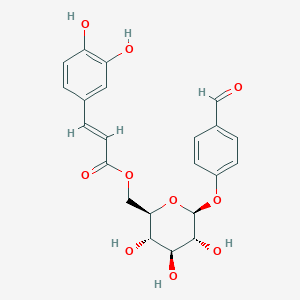
![Furo[3,4-d]oxepine](/img/structure/B14753780.png)
![Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene](/img/structure/B14753787.png)
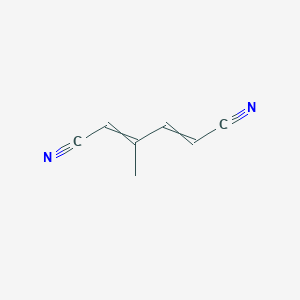
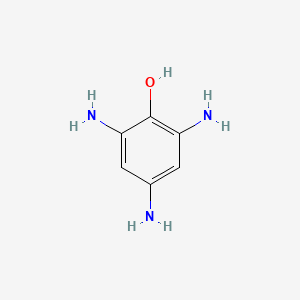
![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynylpurin-8-one](/img/structure/B14753793.png)
